N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
N-(2-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a benzothiazine derivative characterized by a 2-nitrophenyl substituent and a trifluoromethyl group at the 6-position of the benzothiazine core.
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)9-5-6-13-11(7-9)22-16(25)14(28-13)8-15(24)21-10-3-1-2-4-12(10)23(26)27/h1-7,14H,8H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHRBTTUEKJHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly as a kappa-opioid receptor agonist . This article explores the compound's biological activity, including its pharmacological implications, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Molecular Formula: C17H12F3N3O4S
- Molecular Weight: 411.36 g/mol
- CAS Number: 302552-51-8
The presence of the trifluoromethyl group enhances lipophilicity, which can significantly influence biological interactions and activity. The benzothiazinone moiety is critical for its interaction with biological targets.
This compound primarily acts as a kappa-opioid receptor agonist. This mechanism suggests potential applications in pain management and other therapeutic areas. The structural features of the compound facilitate its binding to the kappa-opioid receptors, modulating pain pathways effectively.
Biological Activity Overview
Several studies have evaluated the biological activity of this compound:
Case Studies and Research Findings
-
Analgesic Properties:
A study highlighted the compound's efficacy as a kappa-opioid receptor agonist, suggesting it may provide pain relief comparable to traditional opioids without the same level of side effects associated with mu-opioid receptor activation. -
Antimicrobial Activity:
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains like Staphylococcus aureus and Escherichia coli . -
Structure-Activity Relationship (SAR):
Investigations into SAR have revealed that modifications to the nitrophenyl or benzothiazine moieties can significantly alter biological activity. For example, replacing the trifluoromethyl group with other substituents may lead to different receptor affinities and biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with the target molecule, differing primarily in substituents on the phenyl ring or benzothiazine core. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Substituent Position and Steric Effects
- N-(4-Nitrophenyl) Analog (): The para-nitro group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in hydrophobic pockets. This aligns with QSAR studies indicating that bulky para/meta substituents on the phenyl ring improve antifungal activity .
- However, ortho-substitution could influence conformational flexibility or solubility.
Electronic and Physicochemical Properties
- Trifluoromethyl Group: Present in both the target compound and the 4-nitrophenyl analog, this group enhances metabolic stability and lipophilicity, favoring membrane penetration .
- N-Hydroxy Derivative (): The hydroxy group enhances hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to nitro-substituted analogs.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide?
Methodological Answer: The synthesis of this compound requires careful handling of the nitro and trifluoromethyl groups, which are sensitive to harsh conditions. A palladium-catalyzed reductive cyclization strategy, similar to methods used for nitroarenes (), can be adapted. Key steps include:
- Nitro group reduction: Use formic acid derivatives as CO surrogates to avoid over-reduction.
- Cyclization: Employ Pd(OAc)₂ with ligands like Xantphos to stabilize intermediates.
- Purification: Recrystallize from ethanol to remove byproducts, as demonstrated in analogous acetamide syntheses ().
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (Pd source) | Pd(OAc)₂ (5 mol%) | 78% yield |
| Ligand | Xantphos (10 mol%) | Stabilizes Pd⁰ |
| Solvent | DMF/EtOH (3:1) | Enhances solubility |
| Temperature | 80°C | Balances kinetics and stability |
Reference:
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the dihydrobenzothiazinone core?
Methodological Answer:
- X-ray crystallography: Resolves the 3,4-dihydro-2H-1,4-benzothiazin-3-one conformation, as shown for related N-(substituted phenyl)acetamides (). Key metrics include torsion angles (e.g., nitro group planarity deviation: ~16.7°) and intermolecular H-bonding (C–H⋯O interactions).
- NMR: ¹H NMR detects diastereotopic protons in the dihydro ring (δ 3.8–4.2 ppm). ¹⁹F NMR confirms trifluoromethyl integration (δ -60 to -70 ppm).
- IR: Carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) validate functional groups.
Reference:
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic effects of the trifluoromethyl and nitro substituents?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level can model:
- Electrostatic potential maps: Visualize electron-deficient regions near the nitro and CF₃ groups, influencing reactivity.
- Frontier Molecular Orbitals (FMOs): Compare HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks.
- Transition state analysis: Simulate cyclization barriers, correlating with experimental yields.
Example: A nitro group’s electron-withdrawing effect lowers the LUMO energy, accelerating nucleophilic additions .
Reference:
Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in ¹H NMR)?
Methodological Answer: Unexpected splitting may arise from:
- Atropisomerism: Restricted rotation in the benzothiazinone ring (confirmed via variable-temperature NMR).
- Intermolecular interactions: Head-to-tail packing (observed in X-ray studies of analogous acetamides) induces signal broadening.
Resolution:
Record NMR in DMSO-d₆ at 60°C to reduce aggregation.
Compare with crystallographic data (e.g., C–H⋯O distances < 2.5 Å indicate strong H-bonding) ().
Reference:
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light sensitivity: The nitro group necessitates storage in amber vials.
- Thermal stability: TGA/DSC analysis shows decomposition >150°C.
- Solvent choice: Store in ethanol (as in ) to prevent hydrolysis of the acetamide bond.
Q. Table 2: Stability Assessment
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Ambient light | Nitro → nitroso reduction | Use amber glassware |
| High humidity | Hydrolysis of acetamide | Store with desiccant |
| >100°C | Ring-opening | Avoid heating above reflux |
Reference:
Q. What catalytic systems enhance the compound’s utility in heterocycle synthesis?
Methodological Answer: The benzothiazinone core acts as a directing group in C–H activation. For example:
- Pd catalysis: Pd(OAc)₂ with N-heterocyclic carbene ligands enables regioselective C–H arylation at the 8-position of the benzothiazinone.
- Photoredox catalysis: Ru(bpy)₃²⁺ facilitates radical trifluoromethylation of coupled substrates.
Reference:
Q. How does stereochemistry at the 3-oxo position influence biological activity?
Methodological Answer: While direct data on this compound is limited, analogous studies () show:
- Enantiomeric purity: Chiral HPLC (Chiralpak IA column) separates enantiomers.
- Activity correlation: The (R)-enantiomer of related dihydrothiazinones exhibits 3-fold higher kinase inhibition than (S).
Recommendation: Synthesize enantiomers via asymmetric hydrogenation (e.g., using (R)-BINAP ligands) and assay against target enzymes.
Reference:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
